Homoquinolinic acid, 2-methyl ester

NMDA receptor pharmacology agonist profiling structure-activity relationship

Homoquinolinic acid, 2-methyl ester (H2ME; CAS 89353-64-0) is a heterocyclic synthetic analogue of quinolinic acid that functions as an agonist at the N-methyl-D-aspartate (NMDA) glutamate receptor. It is the 2-methyl ester derivative of homoquinolinic acid (HQA)—a conformationally restricted analogue of NMDA that is approximately equipotent with NMDA and exhibits approximately fivefold greater potency than quinolinic acid at NMDA receptors.

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
CAS No. 89353-64-0
Cat. No. B12703796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHomoquinolinic acid, 2-methyl ester
CAS89353-64-0
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC=N1)CC(=O)O
InChIInChI=1S/C9H9NO4/c1-14-9(13)8-6(5-7(11)12)3-2-4-10-8/h2-4H,5H2,1H3,(H,11,12)
InChIKeyDLJVEQDKPIBVKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Homoquinolinic Acid, 2-Methyl Ester (CAS 89353-64-0) Demands Procurement Scrutiny as a Differentiated NMDA Receptor Probe


Homoquinolinic acid, 2-methyl ester (H2ME; CAS 89353-64-0) is a heterocyclic synthetic analogue of quinolinic acid that functions as an agonist at the N-methyl-D-aspartate (NMDA) glutamate receptor [1]. It is the 2-methyl ester derivative of homoquinolinic acid (HQA)—a conformationally restricted analogue of NMDA that is approximately equipotent with NMDA and exhibits approximately fivefold greater potency than quinolinic acid at NMDA receptors [1]. H2ME retains agonist activity at the NMDA receptor, distinguishing it from the quinolinic acid 2-methyl ester, which displays a mixed agonist/antagonist profile [1]. As a rigid analogue bearing a single methyl ester modification, H2ME offers a unique physicochemical and pharmacological fingerprint relative to its parent acid and the quinolinic acid ester series, making it a non-interchangeable tool for NMDA receptor subtype interrogation and structure-activity relationship (SAR) studies.

Pure Agonist Probe Retains NMDA receptor agonist activity without mixed antagonism; preferred over quinolinic acid 2-methyl ester for clean SAR studies.
Scaffold Differentiation Built on homoquinolinic acid scaffold, which tolerates 2-position esterification while maintaining higher potency than quinolinic acid.
Subunit Selectivity Context Parent scaffold discriminates NR2 subunits; suitable for probing subunit-specific effects of esterification in recombinant systems.

Generic Substitution Risks for Homoquinolinic Acid, 2-Methyl Ester: Why In-Class NMDA Agonists Are Non-Exchangeable


NMDA receptor agonists within the quinolinic/homoquinolinic acid class exhibit sharply divergent pharmacological profiles that preclude simple interchange. The foundational study by Stone (1984) demonstrated that methylation at the 2-position produces opposing outcomes depending on the parent scaffold: quinolinic acid 2-methyl ester becomes a weak mixed agonist/antagonist (approximately half as active as quinolinic acid), whereas homoquinolinic acid 2-methyl ester retains agonist activity [1]. Furthermore, homoquinolinic acid itself discriminates among NMDA receptor NR2 subunits, activating NR1+NR2A and NR1+NR2B combinations with greater efficacy than NMDA while showing reduced efficacy at NR1+NR2C receptors [2]. The 2-methyl ester modification additionally alters physicochemical properties—including hydrogen bond donor count, lipophilicity, and boiling point—that affect solubility, formulation, and potential blood-brain barrier permeability . Substituting H2ME with unmodified homoquinolinic acid, quinolinic acid, or its methyl esters without accounting for these pharmacological and physicochemical differences risks compromising experimental reproducibility and invalidating SAR conclusions.

Target Compound
H2ME: Pure agonist profile
VS
Similar Substitute
Q2ME: Mixed agonist/antagonist may confound NMDA receptor activation experiments.
Target Compound
H2ME: logP -0.21, 1 H-bond donor
VS
Similar Substitute
HQA: logP 0.406, 2 H-bond donors; physicochemical shift may alter solubility and permeability profiles.
Target Compound
H2ME: Based on high-potency HQA scaffold
VS
Similar Substitute
Quinolinic acid-based esters: Lower potency scaffold; 2-methyl ester disrupts function and introduces antagonism.

Quantitative Differentiation Evidence for Homoquinolinic Acid, 2-Methyl Ester (H2ME): Head-to-Head Data Against Closest Analogs


Evidence Item 1: H2ME Retains Pure Agonist Activity While Quinolinic Acid 2-Methyl Ester Exhibits Mixed Agonist/Antagonist Behavior

In the single study that directly compared both methyl esters using identical methodology, homoquinolinic acid 2-methyl ester (H2ME) was explicitly reported to retain agonist activity at NMDA receptors on rat cortical neurons, whereas quinolinic acid 2-methyl ester exhibited a mixed pharmacological profile—acting as both a weak antagonist of NMDA and quinolinic acid and a partial agonist with approximately half the activity of unmodified quinolinic acid [1]. This qualitative divergence in functional profile (pure agonism vs. mixed agonism/antagonism) constitutes a critical pharmacological differentiation at the receptor level [1]. IMPORTANT DISCLOSURE: The Stone (1984) study provides quantitative potency data for quinolinic acid 2-methyl ester (half as active as quinolinic acid) and homoquinolinic acid (5× more potent than quinolinic acid, equipotent with NMDA), but does not report a quantitative EC50 or potency ratio for H2ME relative to NMDA or homoquinolinic acid. The agonist activity of H2ME is therefore qualitatively established but not quantitatively ranked against the parent in the available peer-reviewed literature.

Functional Profile
Head-to-head
H2ME: pure agonist
Q2ME: mixed agonist/antagonist
MicroiontophoresisRat cortical neurons
Pure agonism avoids confounding antagonism seen with Q2ME.
Qualitative differentiation; no quantitative EC50 reported for H2ME.
NMDA receptor pharmacology agonist profiling structure-activity relationship microiontophoresis

Evidence Item 2: Physicochemical Differentiation of H2ME from Parent Homoquinolinic Acid—LogP, Hydrogen Bond Donor Count, Boiling Point, and Density

The 2-methyl ester modification produces measurable shifts in key physicochemical parameters relative to the parent homoquinolinic acid (HQA). H2ME exhibits a reduced logP (-0.21 predicted vs. 0.406 for HQA), reflecting lower lipophilicity despite the addition of a methyl group, attributable to the masking of the ionizable carboxylic acid . The hydrogen bond donor count is reduced from 2 (HQA) to 1 (H2ME), while the hydrogen bond acceptor count remains at 5 . The boiling point is lower for H2ME (410.6°C at 760 mmHg) compared to HQA (437°C at 760 mmHg), and the predicted density is reduced (1.3 vs. 1.477 g/cm³) . These differences arise directly from the esterification at the 2-carboxyl position and have practical implications for solubility, chromatographic behavior, and formulation strategy.

Physicochemical Shift
Data to verify
logP: -0.21 (H2ME) vs 0.406 (HQA)
H-bond donors: 1 vs 2
PredictedACD/Labs Percepta
Supports solubility and permeability screening context.
Predicted values; experimental confirmation recommended.
physicochemical profiling logP hydrogen bonding formulation development

Evidence Item 3: Scaffold-Specific Potency—Homoquinolinic Acid Is 5× More Potent Than Quinolinic Acid; H2ME Retains Agonist Activity on This High-Potency Scaffold

Homoquinolinic acid (the parent scaffold of H2ME) was demonstrated to be approximately five times more active as an excitant than quinolinic acid and approximately equipotent with NMDA in rat cortical neuron microiontophoresis assays [1]. In contrast, quinolinic acid 2-methyl ester (on the quinolinic acid scaffold) exhibited reduced activity—approximately half as active as its parent quinolinic acid [1]. While direct quantitative potency data for H2ME is not reported in the Stone (1984) study, the finding that H2ME retains agonist activity on the inherently more potent homoquinolinic acid scaffold, whereas the corresponding methyl ester on the weaker quinolinic acid scaffold loses activity and acquires antagonism, supports a scaffold-dependent tolerance of 2-position esterification [1]. Additionally, homoquinolinic acid displays NR2 subunit discrimination at recombinant NMDA receptors, with efficacy at NR1+NR2A and NR1+NR2B combinations exceeding that of NMDA, while quinolinic acid fails to activate NR1+NR2C receptors entirely [2].

Scaffold Potency
Class-level
HQA: 5× more potent than QA
H2ME: retains agonism (potency unquantified)
Rat cortex in vivo
Scaffold tolerates 2-esterification without functional disruption.
Quantitative potency ratio for H2ME not reported.
NMDA receptor agonist potency scaffold comparison structure-activity relationship quinolinic acid derivatives

Evidence Item 4: Subunit Selectivity Landscape—Homoquinolinic Acid Scaffold Discriminates NR2 Subunits; Implications for H2ME Subtype Profiling

Homoquinolinic acid (the parent scaffold of H2ME) was the first NMDA receptor agonist demonstrated to exhibit subunit selectivity, showing higher affinity for NR2B-containing receptors and a characteristic rank order of efficacy: GluN2B ≥ GluN2A ≥ GluN2D > GluN2C [2][1]. In recombinant systems, the relative efficacies at NR1+NR2A and NR1+NR2B followed the rank order: quinolinic acid < NMDA < homoquinolinic acid ≤ glutamate, whereas at NR1+NR2C the rank order shifted to quinolinic acid << homoquinolinic acid < NMDA ≤ glutamate, with quinolinic acid failing to activate NR1+NR2C altogether [1]. No direct subunit selectivity data exist for H2ME specifically; however, H2ME is a close structural analogue differing only by esterification at the 2-carboxyl position, and the parent scaffold's selectivity profile is well-established [2]. The methyl ester modification may modulate this selectivity through altered hydrogen bonding interactions with the glutamate binding pocket, though experimental confirmation is absent.

NR2 Subunit Rank
Supporting evidence
GluN2B ≥ GluN2A ≥ GluN2D > GluN2C
Recombinant receptorsHQA scaffold
Supports subunit-selectivity profiling of ester derivatives.
No direct subunit data for H2ME; literature gap identified.
NMDA receptor subunit selectivity NR2B NR2C discrimination recombinant receptor pharmacology

Optimal Research and Application Scenarios for Homoquinolinic Acid, 2-Methyl Ester Based on Differentiated Evidence


NMDA Receptor Agonist SAR Studies Requiring a Pure Agonist Methyl Ester Probe

In SAR campaigns exploring the effects of esterification on NMDA receptor agonist activity, H2ME serves as the methyl ester reference compound on the homoquinolinic acid scaffold. Unlike quinolinic acid 2-methyl ester—which introduces confounding antagonist activity at NMDA and quinolinic acid binding sites [1]—H2ME retains pure agonist activity. This enables clean interpretation of esterification effects on efficacy without the complication of mixed agonism/antagonism, making H2ME the appropriate ester probe for homoquinolinic acid-based SAR libraries.

Physicochemical Property Screening for CNS Penetrant NMDA Agonist Leads

H2ME's differentiated physicochemical profile—logP of -0.21 (vs. 0.406 for HQA), single hydrogen bond donor (vs. 2 for HQA), and reduced boiling point —makes it a valuable compound for correlating physicochemical properties with CNS penetration in NMDA agonist series. The reduced hydrogen bond donor count and altered lipophilicity may influence passive membrane permeability, positioning H2ME as a comparator to HQA in parallel artificial membrane permeability assays (PAMPA) or in vivo brain-to-plasma ratio studies.

Recombinant NMDA Receptor Subunit Selectivity Profiling of Ester Derivatives

Given that the parent homoquinolinic acid discriminates NMDA receptor NR2 subunits with a characteristic rank order (GluN2B ≥ GluN2A ≥ GluN2D > GluN2C) [2][3], H2ME is the logical methyl ester derivative for assessing whether 2-position esterification modulates subunit selectivity in recombinant systems (e.g., Xenopus oocytes or HEK293 cells expressing defined NR1/NR2 combinations). Comparative profiling of H2ME against HQA at NR2A-, NR2B-, NR2C-, and NR2D-containing receptors would address a recognized gap in the literature.

Negative Control or Comparator in NMDA Receptor Mixed Agonist/Antagonist Studies

Because quinolinic acid 2-methyl ester functions as both a weak NMDA antagonist and a partial agonist [1], H2ME—which lacks reported antagonist activity—can be deployed as a structurally analogous negative control in experiments designed to isolate antagonist-mediated effects of quinolinic acid ester derivatives. This application leverages the close structural homology between H2ME and Q2ME while exploiting their divergent functional profiles.

Application
Selection Property
Validation Focus
NMDA agonist SAR (pure probe)
Pure agonist activity without mixed antagonism
Confirm absence of antagonist liability in target assay
CNS penetrant lead screening
Reduced logP and H-bond donor count vs HQA
Correlate physicochemical properties with PAMPA or brain-to-plasma ratio
Recombinant subunit profiling
HQA scaffold NR2 subunit discrimination
Assess esterification effect on NR2A/B/C/D selectivity
Mixed agonist/antagonist control
Structurally analogous to Q2ME; lacks reported antagonism
Verify divergent functional profile in comparative NMDA assay
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